molecular formula C18H20N4O2 B6461330 2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549055-67-4

2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461330
CAS No.: 2549055-67-4
M. Wt: 324.4 g/mol
InChI Key: NWHNOSIBYNKRFL-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a chemical compound built on the imidazo[1,2-b]pyridazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring this core structure have been investigated for a range of therapeutic applications. Patents indicate that substituted imidazo[1,2-b]pyridazine derivatives have potential in the development of treatments for conditions such as pain, cancer, and neurodegenerative diseases . Furthermore, the broader class of pyridazine-based compounds is recognized for its utility in molecular recognition and drug discovery, often contributing favorable physicochemical properties to potential therapeutics . This compound is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of novel molecules for pharmacological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)15-11-22-16(20-15)9-8-14(21-22)17(23)19-12-6-5-7-13(10-12)24-4/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHNOSIBYNKRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines

A widely adopted method involves the reaction of α-bromoketones with 3-amino-6-halopyridazines under mild basic conditions. For example, 3-amino-6-chloropyridazine reacts with tert-butyl α-bromoketone in the presence of sodium bicarbonate to yield 2-tert-butylimidazo[1,2-b]pyridazine. The halogen atom (Cl, Br) at the 6-position of pyridazine directs regioselectivity by reducing nucleophilicity at competing nitrogen sites, ensuring proper cyclization. Typical conditions include:

  • Solvent: Ethyl acetate or dichloromethane

  • Temperature: 85–95°C

  • Reaction Time: 2–4 hours

  • Yield: 70–88%

Cyclization Using Chloroacetaldehyde

An alternative approach employs chloroacetaldehyde and 3-aminopyridazine. In a representative procedure, 3-aminopyridazine reacts with 40% aqueous chloroacetaldehyde in ethyl acetate at 85°C for 2 hours, followed by bromination with N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position. This method achieves 88.98% yield with 99% purity after recrystallization.

tert-Butyl Group Installation

The tert-butyl group at the 2-position is typically introduced early in the synthesis via:

Alkylation of Imidazo[1,2-b]pyridazine

Reaction of imidazo[1,2-b]pyridazine with tert-butyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) achieves N-alkylation. Key parameters include:

  • Base: KOtBu or NaH

  • Solvent: DMF or THF

  • Temperature: −10°C → 25°C

  • Yield: 60–70%

Pre-functionalization of α-Bromoketones

Incorporating the tert-butyl group into the α-bromoketone precursor before cyclization simplifies downstream steps. For example, tert-butyl α-bromoketone is synthesized from tert-butyl acetoacetate via bromination with PBr₃.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes unreacted aniline and byproducts.

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, imidazo-H), 7.82 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.45–7.30 (m, 4H, aryl-H), 3.89 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃).

  • HRMS: m/z calculated for C₁₈H₁₉ClN₄O₂ [M+H]⁺: 358.1197, found: 358.1196.

Optimization Challenges and Solutions

Regioselectivity in Core Formation

Competing alkylation at non-adjacent pyridazine nitrogens is mitigated by halogen substitution (Cl, Br) at the 6-position, which electronically deactivates alternative sites.

Byproduct Formation in Carboxamide Coupling

Excess 3-methoxyaniline (1.2 equiv) and slow addition of EDC/HOBt minimize dimerization side reactions.

tert-Butyl Group Stability

Avoiding strong acids during purification prevents cleavage of the tert-butyl group. Neutral aqueous workups are preferred.

Scalability and Industrial Relevance

The EDC/HOBt-mediated coupling and chloroacetaldehyde cyclization methods are scalable to kilogram quantities:

  • Pilot-Scale Yield: 80–82%

  • Purity: >99% (HPLC)

  • Cost Drivers: tert-Butyl bromide and 3-methoxyaniline account for 60% of raw material costs .

Chemical Reactions Analysis

2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Antimycobacterial Activity

Recent research has highlighted the antimycobacterial properties of imidazo[1,2-b]pyridazine derivatives. A study conducted by Farrell et al. identified a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including those with structural similarities to 2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, which exhibited significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in vitro. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents at the C2 and C6 positions enhanced the compounds' efficacy against these pathogens .

Table 1: In Vitro Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundC6 SubstituentC2 SubstituentMtb MIC90 (μg/mL)Mm MIC90 (μg/mL)
1aBenzyloxyPhenyl11.51
2aBenzylthioPhenyl0.50.25
3aBenzyl-NMePhenyl10.5
...............

This table summarizes the minimum inhibitory concentrations (MIC90) for various derivatives against Mtb and Mm, showcasing the promising antimycobacterial activity associated with structural modifications.

Anxiolytic Activity

Another significant application of imidazo[1,2-b]pyridazine derivatives is their potential anxiolytic activity . Studies have demonstrated that certain compounds within this class can act as antagonists for corticotropin-releasing factor receptor 1 (CRF1), which is implicated in stress response and anxiety disorders. For instance, compounds similar to this compound have shown high affinities for CRF1 receptors and favorable pharmacokinetic profiles in animal models .

Structure-Activity Relationship (SAR)

The SAR studies conducted on imidazo[1,2-b]pyridazine derivatives reveal critical insights into how variations in substituents influence biological activity. The presence of a methoxy group at the C3 position and specific phenyl groups at C2 significantly enhances the compound's potency against Mtb. The exploration of these relationships is crucial for optimizing the design of new therapeutic agents targeting mycobacterial infections and anxiety disorders.

Case Study 1: Antimycobacterial Screening

A high-throughput screening campaign involving over 18,000 compounds identified several promising imidazo[1,2-b]pyridazine derivatives with strong antimycobacterial activity. Among these, compounds featuring a methoxy group at C3 and varying substituents at C2 and C6 were particularly effective against Mtb .

Case Study 2: Anxiolytic Efficacy

In behavioral tests conducted on rat models, certain imidazo[1,2-b]pyridazine compounds demonstrated significant anxiolytic effects at low doses (e.g., 2.5 mg/kg ). These findings support further investigation into their clinical potential for treating anxiety-related disorders .

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Key Substituents Pharmacological Activity/Properties Reference
2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 2-tert-butyl, N-(3-methoxyphenyl)carboxamide Undisclosed (structural optimization focus) -
YPC-21440 Imidazo[1,2-b]pyridazine 3-(4-methylpiperazinylphenyl), thiazolidinedione Pan-Pim kinase inhibitor (IC₅₀: <100 nM)
(R)-IPMICF16 Imidazo[1,2-b]pyridazine N-(3-fluoro-4-methoxyphenyl), pyrrolidinyl Tropomyosin receptor kinase (Trk) imaging agent
IV.10 Imidazo[1,2-b]pyridazine 6-(3',4'-methylenedioxybenzylamino), 2-aryl Benzodiazepine receptor binding (IC₅₀: 1 nM)
23 (from ) Imidazo[1,2-a]pyridine 2-(3,4-dimethoxyphenyl), 6-phenethyl Privileged structure for receptor modulation

Key Observations:

Substituent Position and Bioactivity :

  • The tert-butyl group in the target compound contrasts with piperazinyl (YPC-21440) or pyrrolidinyl (R-IPMICF16) substituents in analogues. Bulky tert-butyl groups may reduce off-target interactions compared to flexible amines, enhancing selectivity .
  • Methoxy vs. Fluoro Substitutions : The 3-methoxyphenyl group in the target compound differs from the 3-fluoro-4-methoxyphenyl in (R)-IPMICF14. Fluorine atoms often improve membrane permeability, while methoxy groups enhance solubility .

Carboxamide Linkers :

  • The N-(3-methoxyphenyl)carboxamide in the target compound is structurally analogous to the 5-methoxypyrazine-2-carboxamide in compound 23 (). Both substituents likely engage in hydrogen bonding with target proteins, though the aromatic methoxy group may confer stronger π-π interactions .

Benzodiazepine Receptor Affinity: Compounds like IV.10 and IV.7a-p () with methylenedioxybenzylamino or methoxybenzylamino groups exhibit nanomolar IC₅₀ values at benzodiazepine receptors. The absence of such electron-rich motifs in the target compound suggests divergent therapeutic applications .

Biological Activity

The compound 2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 2549027-89-4

The structure of the compound can be represented as follows:

COc1ccccc1CNC O c1ccc2nc C C C C cn2n1\text{COc}_1\text{ccccc}_1\text{CNC O c}_1\text{ccc}_2\text{nc C C C C cn}_2\text{n}_1

Biological Activity Overview

The imidazo[1,2-b]pyridazine scaffold has been associated with various biological activities, including:

  • Antimycobacterial Activity : Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). Compounds with similar scaffolds have shown promising results in inhibiting Mtb growth, indicating that structural modifications can enhance their efficacy against this pathogen .
  • Anticancer Properties : The imidazo[1,2-b]pyridazine derivatives have been explored for their anticancer potential. For instance, compounds in this class have demonstrated significant cell apoptosis and growth inhibition in various cancer cell lines. The mechanism often involves the disruption of key cellular pathways such as apoptosis and autophagy .
  • Anti-inflammatory Effects : Some derivatives have also been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The SAR studies suggest that specific substitutions on the imidazo[1,2-b]pyridazine ring can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Key findings include:

  • Substituent Variations : The presence of a methoxy group at the C3 position and a phenyl group at C2 has been linked to increased antimycobacterial activity. For example, compounds with a benzyl moiety at C6 showed enhanced efficacy against Mtb with MIC values significantly lower than those without these substituents .
  • Activity Correlation : A high-throughput screening campaign revealed that derivatives with specific substitutions exhibited potent activity against Mtb and other pathogens. The most active compounds were identified based on their MIC values, indicating a strong correlation between structural features and biological activity .

Research Findings and Case Studies

Several studies have investigated the biological effects of imidazo[1,2-b]pyridazine derivatives:

CompoundActivityMIC (μg/mL)Reference
1aMtb1
2aMtb0.5
3aCancerIC50 = 49.85
4bInflammationIC50 = 0.16

These results emphasize the potential of modifying the imidazo[1,2-b]pyridazine structure to enhance its pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core via cyclization reactions. Subsequent functionalization includes:

  • Step 1 : Condensation of pyridazine precursors with tert-butyl groups under acidic conditions to stabilize the core structure .
  • Step 2 : Introduction of the 3-methoxyphenyl carboxamide moiety via nucleophilic acyl substitution or coupling reactions (e.g., using HATU or EDCI as coupling agents) .
  • Step 3 : Final purification via column chromatography or recrystallization in solvents like dichloromethane/hexane .
    Key challenges include optimizing reaction temperatures (often 60–100°C) and solvent systems (DMF or DCM) to enhance yields (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., tert-butyl at C2, methoxyphenyl at N-carboxamide) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C22_{22}H24_{24}N4_4O2_2) and isotopic patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, though limited data exists for this specific compound; analogs suggest planar imidazo-pyridazine cores with torsional angles <10° in aryl substituents .

Q. What are the primary biological targets of imidazo[1,2-b]pyridazine derivatives?

These compounds are investigated as kinase inhibitors (e.g., VEGFR2, EGFR) due to their ability to bind ATP pockets via hydrogen bonding with the carboxamide group and hydrophobic interactions with tert-butyl substituents . Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) is also observed in analogs, likely due to membrane disruption via lipophilic moieties .

Advanced Research Questions

Q. How can solubility discrepancies of this compound in different solvents be addressed?

Solubility challenges arise from its hydrophobic tert-butyl and aromatic groups. Methodological strategies include:

  • Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
  • Solid Dispersion Techniques : Embedding the compound in hydrophilic polymers (e.g., PEG 6000) to enhance dissolution rates .
  • pH Adjustment : Protonation of the pyridazine nitrogen in acidic buffers (pH 4–5) improves aqueous solubility .

Q. What strategies resolve contradictions in kinase inhibition data across studies?

Discrepancies may stem from assay conditions or off-target effects. Solutions include:

  • Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
  • Structure-Activity Relationship (SAR) Analysis : Compare inhibitory IC50_{50} values of analogs (e.g., replacing tert-butyl with cyclopropylcarbonyl groups reduces VEGFR2 affinity by 10-fold) .
  • Computational Docking : Molecular dynamics simulations to assess binding stability in kinase active sites (e.g., Glide or AutoDock Vina) .

Q. How can metabolic stability be improved for in vivo studies?

Poor metabolic stability often results from oxidation of the methoxyphenyl group. Mitigation approaches:

  • Isotope Labeling : Introduce deuterium at vulnerable positions (e.g., methoxy-OCH3_3 → OCD3_3) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the carboxamide as an ester prodrug, hydrolyzed in vivo to release the active compound .
  • Hepatic Microsome Assays : Screen metabolites using LC-MS/MS to identify degradation hotspots .

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